3-(3-Methoxyphenyl)oxirane-2-carboxylic acid is an organic compound characterized by its oxirane (epoxide) structure and a carboxylic acid functional group. Its molecular formula is C10H10O4, and it features a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. This compound is part of a broader class of substituted oxiranecarboxylic acids, which exhibit various biological activities and potential therapeutic applications .
Research indicates that 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid possesses notable pharmacological properties. It has been associated with:
Various synthesis methods have been reported for 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, including:
The applications of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid extend across various fields:
Interaction studies involving 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid focus on its effects on biological systems:
Several compounds share structural similarities with 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-Methoxyphenyl)oxirane-2-carboxylic acid | Similar epoxide structure | Exhibits different biological activities |
| 2-[3-(4-Trifluoromethylphenyl)propyl]oxirane-2-carboxylic acid | Contains trifluoromethyl group | Enhanced lipophilicity affecting pharmacokinetics |
| Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | Methyl ester derivative | Improved solubility and bioavailability |
These compounds highlight the diversity within the oxiranecarboxylic acids and underscore the unique contributions of the methoxy group in modifying biological activity and chemical reactivity .
The epoxidation of alkenes represents the most fundamental approach to synthesizing 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid. This process involves the addition of an oxygen atom across the carbon-carbon double bond of an alkene precursor to form the characteristic three-membered oxirane ring [1] [2]. The reaction typically employs peroxycarboxylic acids as the oxygen source, with meta-chloroperoxybenzoic acid (m-CPBA) being the most commonly utilized reagent due to its stability and commercial availability [1] [3].
The mechanism of alkene epoxidation proceeds through a concerted pathway where the peroxyacid approaches the alkene in a planar arrangement perpendicular to the carbon-carbon double bond [2]. During this process, two new carbon-oxygen bonds are formed simultaneously while the oxygen-oxygen bond in the peroxyacid is cleaved, resulting in the formation of the epoxide and the corresponding carboxylic acid byproduct [3]. This reaction exhibits syn stereochemistry, meaning both carbon-oxygen bonds are formed on the same face of the alkene, which is crucial for maintaining stereochemical integrity in the final product [3].
For the synthesis of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, the starting alkene precursor would typically be 3-(3-methoxyphenyl)acrylic acid or its derivatives. The reaction conditions generally involve room temperature in dichloromethane solvent, providing yields ranging from 80-95% with excellent selectivity exceeding 95% [1] [3]. The reaction is characterized by its mild conditions and high stereoselectivity, making it suitable for laboratory-scale synthesis.
The epoxidation process is highly sensitive to reaction parameters, particularly temperature and solvent selection. Elevated temperatures can lead to oxirane ring opening and subsequent formation of diols or other degradation products [1]. The choice of solvent is equally critical, with aprotic solvents such as dichloromethane and acetonitrile being preferred due to their ability to stabilize the reactive intermediates without interfering with the epoxidation mechanism [4].
Carboxylation strategies for 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid synthesis involve the introduction of carboxylic acid functionality into the molecular framework. These approaches can be categorized into direct carboxylation methods and indirect routes involving functional group transformations [5] [6].
Direct carboxylation with carbon dioxide represents an environmentally benign approach where carbon dioxide is incorporated directly into the molecular structure. This method typically employs transition metal catalysts such as sodium phosphotungstate in combination with quaternary ammonium salts under elevated pressure conditions [5]. The reaction requires carbon dioxide pressures of approximately 24 atmospheres and operates in aqueous media with hydrogen peroxide as a co-oxidant [5]. While this approach offers sustainability advantages, the yields are generally moderate, ranging from 60-85%, with selectivities of 70-85% [5].
Carbonylation reactions utilizing carbon monoxide provide an alternative route for carboxylic acid introduction. These reactions typically employ palladium-based catalysts in the presence of appropriate nucleophiles [7]. The process involves the formation of an acyl intermediate followed by nucleophilic attack to yield the carboxylic acid product. However, these reactions require specialized equipment to handle carbon monoxide safely and typically operate under elevated pressures [7].
Hydrolysis of ester precursors represents a more conventional approach where methyl or ethyl esters of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid are first synthesized and subsequently hydrolyzed under basic conditions . This method typically employs lithium hydroxide in aqueous media, providing high yields and excellent selectivity. The ester precursors can be prepared through various routes, including Claisen condensation reactions or direct esterification of carboxylic acid precursors .
The choice of carboxylation strategy depends on the specific requirements of the synthesis, including desired yield, selectivity, and environmental considerations. Direct carboxylation with carbon dioxide offers environmental benefits but may require specialized equipment and conditions. Ester hydrolysis provides reliability and high yields but involves additional synthetic steps.
Methoxylation of phenyl precursors constitutes a crucial synthetic strategy for introducing the methoxy substituent at the meta position of the aromatic ring in 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid [10] [11]. This approach typically begins with appropriately substituted phenyl precursors that undergo nucleophilic aromatic substitution or electrophilic aromatic substitution reactions to introduce the methoxy group [10].
Nucleophilic aromatic substitution represents the most common method for methoxylation, particularly when dealing with electron-deficient aromatic systems. This approach typically employs sodium methoxide as the nucleophile in the presence of suitable leaving groups such as chloride or bromide [10]. The reaction proceeds through a solid-liquid phase-transfer catalysis mechanism, utilizing tetrabutylammonium bromide as the phase-transfer catalyst [10]. Under these conditions, the reaction operates at room temperature with complete conversion and selectivity, offering significant advantages over traditional liquid-liquid phase-transfer systems [10].
The mechanism involves the formation of a Meisenheimer complex intermediate, where the nucleophilic methoxide attacks the aromatic ring, forming a stabilized anionic intermediate. The subsequent elimination of the leaving group restores aromaticity and yields the methoxylated product [10]. The reaction rate is highly dependent on the electronic nature of the aromatic system, with electron-withdrawing groups significantly enhancing the reaction rate [10].
Electrophilic aromatic substitution using methanol and appropriate catalysts provides an alternative approach for methoxylation. This method typically employs strong acids such as sulfuric acid or Lewis acids as catalysts to activate the methanol toward electrophilic attack [11]. However, this approach requires careful control of reaction conditions to prevent over-methylation and formation of unwanted byproducts.
Williamson ether synthesis represents another viable approach where phenolic precursors react with methyl iodide in the presence of strong bases such as potassium carbonate [11]. This method provides excellent yields and selectivity but requires the availability of appropriate phenolic starting materials.
The selection of methoxylation strategy depends on the nature of the starting material and the desired reaction conditions. Nucleophilic aromatic substitution is preferred for electron-deficient systems, while electrophilic methods are suitable for electron-rich aromatic systems.
Asymmetric catalysis represents the most sophisticated approach for achieving high enantioselectivity in the synthesis of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid [12] [13] [14]. This methodology enables the preferential formation of one enantiomer over the other through the use of chiral catalysts that create an asymmetric environment during the reaction [13].
Sharpless asymmetric epoxidation stands as one of the most reliable and widely utilized methods for the enantioselective synthesis of epoxides [13] [15]. This system employs titanium tetraisopropoxide as the metal center in combination with diethyl tartrate as the chiral ligand and tert-butyl hydroperoxide as the oxidant [13]. The reaction operates under mild conditions and provides excellent enantioselectivity, typically exceeding 90% enantiomeric excess [13]. The substrate scope is limited to allylic alcohols, requiring the presence of a hydroxyl group adjacent to the carbon-carbon double bond [13].
The mechanism involves the formation of a chiral titanium-tartrate complex that activates the hydroperoxide toward oxygen transfer. The allylic alcohol substrate coordinates to the titanium center, creating a well-defined chiral environment that directs the approach of the oxidant [13]. The stereochemical outcome is predictable based on the configuration of the tartrate ligand, with (+)-diethyl tartrate leading to epoxidation from the bottom face and (-)-diethyl tartrate resulting in top-face attack [13].
Jacobsen asymmetric epoxidation utilizes chiral manganese-salen complexes as catalysts for the enantioselective epoxidation of unfunctionalized alkenes [12] [14]. This system employs sodium hypochlorite as the oxidant and operates under aqueous conditions [12]. The catalyst structure features a chiral salen ligand that creates an asymmetric environment around the manganese center, directing the stereochemical outcome of the oxygen transfer reaction [12].
The reaction mechanism involves the formation of a high-valent manganese-oxo intermediate that transfers oxygen to the alkene substrate. The chiral ligand environment determines the facial selectivity of the oxygen transfer, typically providing enantiomeric excesses exceeding 85% [12]. The system demonstrates broad substrate scope and can accommodate various alkene types, including styrenes and aliphatic alkenes [12].
Manganese-based catalysts with aminopyridine ligands represent a newer class of asymmetric epoxidation catalysts that operate with hydrogen peroxide as the oxidant [16]. These systems demonstrate high turnover numbers and excellent enantioselectivities under mild reaction conditions [16]. The catalysts exhibit remarkable efficiency, with turnover frequencies exceeding 10 seconds⁻¹ and turnover numbers reaching several thousand [16].
Chiral auxiliary approaches provide a reliable strategy for achieving high stereoselectivity in the synthesis of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid through the temporary attachment of chiral directing groups [17] [18] [19]. This methodology involves three distinct steps: attachment of the chiral auxiliary, stereoselective reaction, and removal of the auxiliary to yield the enantiomerically enriched product [18].
Evans oxazolidinones represent one of the most widely utilized chiral auxiliaries for asymmetric synthesis [17] [18]. These auxiliaries are derived from amino acids and provide excellent stereochemical control through the formation of rigid chelated intermediates [18]. The oxazolidinone auxiliary coordinates to the metal center, creating a well-defined chiral environment that directs the approach of reagents from specific faces [17]. The auxiliary can be readily removed under mild conditions, typically through lithium hydroxide-mediated hydrolysis [18].
Oppolzer's camphorsultam offers another highly effective chiral auxiliary system, particularly for alkylation and aldol reactions [18]. This auxiliary derives its chirality from the camphor framework and provides excellent facial selectivity through steric interactions [18]. The sultam auxiliary can be attached to carboxylic acids through standard amide coupling procedures and removed through acidic hydrolysis [18].
Phenylglycinol-based auxiliaries have demonstrated superior performance compared to Evans or pseudoephedrine-based systems in certain applications [19]. These auxiliaries provide excellent stereoselectivity in both epoxidation and aziridination reactions, with good to excellent stereoselectivities observed across a broad substrate scope [19]. The auxiliary can be easily installed and removed, making it attractive for preparative applications [19].
The selection of chiral auxiliary depends on several factors, including the nature of the target reaction, substrate compatibility, and ease of auxiliary removal. Effective chiral auxiliaries must be readily available in both enantiomeric forms, easily attached and removed, and capable of providing high levels of stereochemical control [20].
Biocatalytic methods represent an environmentally sustainable approach for the stereoselective synthesis of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, offering exceptional enantioselectivity and mild reaction conditions [21] [22] [23]. These approaches utilize enzymes as catalysts to achieve transformations that are often difficult or impossible to accomplish with traditional chemical methods [21].
Cytochrome P450 monooxygenases constitute the most prominent class of enzymes for biocatalytic epoxidation [21] [22]. These enzymes utilize molecular oxygen as the oxidant and typically require cofactor regeneration systems such as NADPH [21]. The active site contains a heme iron center that activates oxygen toward selective insertion into carbon-carbon double bonds [21]. The enzyme active site provides a chiral environment that often results in excellent enantioselectivity, typically exceeding 95% enantiomeric excess [21].
The mechanism involves the formation of a high-valent iron-oxo intermediate (Compound I) that transfers oxygen to the alkene substrate. The stereochemical outcome is determined by the specific binding mode of the substrate within the enzyme active site [21]. However, P450 enzymes can be expensive and require complex cofactor regeneration systems, limiting their practical application to specialized synthetic applications [21].
Peroxidase enzymes offer a more practical alternative for biocatalytic epoxidation, utilizing hydrogen peroxide as the oxidant without requiring expensive cofactor regeneration [21]. These enzymes contain heme or manganese active sites that activate hydrogen peroxide toward oxygen transfer [21]. The reaction conditions are generally mild, operating at ambient temperature and neutral pH [21].
Whole-cell biocatalysts provide an attractive approach for practical biocatalytic epoxidation by eliminating the need for enzyme isolation and cofactor regeneration [21]. These systems utilize genetically engineered microorganisms that express the desired oxidative enzymes along with the necessary cofactor regeneration machinery [21]. While whole-cell systems can be more practical for large-scale applications, they often suffer from mass transfer limitations and lower volumetric productivity [21].
Lipase-catalyzed perhydrolysis represents an innovative approach where lipase enzymes catalyze the formation of peroxyacids from carboxylic acids and hydrogen peroxide [21] [24]. The peroxyacid subsequently reacts with the alkene substrate to form the epoxide product. This approach offers the advantage of using readily available and stable lipase enzymes while achieving good selectivity under mild conditions [24].
Industrial production of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid requires careful optimization of reaction conditions to achieve economically viable yields while maintaining product quality and safety standards [25] [26] [27]. Scalable reaction conditions must address the inherent challenges of exothermic epoxidation reactions, including heat management, mass transfer limitations, and the handling of potentially hazardous oxidants [26].
Continuous flow processing represents the most promising approach for industrial-scale epoxidation due to its superior heat and mass transfer characteristics [26] [28]. Continuous flow systems operate with smaller reaction volumes at any given time, reducing the safety risks associated with exothermic reactions and minimizing the accumulation of potentially unstable intermediates [26]. The enhanced heat transfer capabilities of microreactor systems enable better temperature control, which is crucial for maintaining selectivity and preventing side reactions [26].
In continuous flow epoxidation processes, peracetic acid is typically generated in situ through the reaction of acetic acid with hydrogen peroxide, eliminating the need for storage and handling of the highly reactive peracetic acid [26]. The telescoped process involves the continuous generation of peracetic acid in the first reaction zone, followed by immediate consumption in the epoxidation reaction [26]. This approach significantly reduces safety hazards while maintaining high efficiency [26].
Temperature optimization is critical for industrial processes, with typical operating temperatures ranging from 20-80°C depending on the specific reaction system [27]. The optimal temperature represents a balance between reaction rate and selectivity, with higher temperatures generally increasing reaction rates but potentially leading to decreased selectivity due to side reactions [27]. For most epoxidation systems, temperatures around 65°C provide optimal yields while minimizing oxirane ring opening and other degradation reactions [27].
Pressure considerations become important when dealing with volatile reactants or when incorporating gases such as carbon dioxide in carboxylation processes [27]. Industrial reactors must be designed to handle elevated pressures safely while maintaining efficient mixing and heat transfer [27]. The use of pressurized systems can improve reaction rates and selectivities but requires additional safety measures and specialized equipment [27].
Solvent selection for industrial processes prioritizes safety, environmental impact, and economic considerations [27]. Dichloromethane, while effective for laboratory-scale reactions, may not be suitable for large-scale industrial processes due to environmental and safety concerns [27]. Alternative solvents such as acetonitrile or even aqueous systems may be preferred for industrial applications [27].
Process optimization for industrial production of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid involves the systematic evaluation and adjustment of multiple process parameters to achieve maximum efficiency, yield, and product quality [27] [29] [30]. The optimization process typically employs statistical design of experiments approaches such as response surface methodology to understand parameter interactions and identify optimal conditions [27].
Catalyst loading optimization represents a critical economic consideration for industrial processes. While laboratory-scale reactions may employ catalyst loadings of 1-5 mol%, industrial processes strive to minimize catalyst usage to reduce costs [26]. Advanced catalyst systems can achieve effective epoxidation with loadings as low as 0.05 mol%, representing a significant economic advantage [26]. The optimization process must balance catalyst efficiency with turnover number to achieve the most cost-effective operation [26].
Oxidant stoichiometry requires careful optimization to balance yield, selectivity, and cost considerations. Excess oxidant can lead to over-oxidation and product degradation, while insufficient oxidant results in incomplete conversion [27]. The optimal hydrogen peroxide to substrate ratio typically ranges from 1.1-2.0 equivalents, with 1.55 equivalents often providing the best balance of yield and selectivity [27]. The optimization process must also consider the stability of the oxidant under the reaction conditions [27].
Reaction time optimization involves determining the minimum time required to achieve acceptable conversion while avoiding over-reaction and product degradation [27]. Typical reaction times range from 0.5-8 hours, with optimal times around 4.5 hours for most systems [27]. Prolonged reaction times can lead to oxirane ring opening and formation of diol byproducts, reducing overall yield and product quality [27].
Mixing intensity becomes increasingly important at industrial scale due to the heterogeneous nature of many epoxidation systems [27]. Inadequate mixing can lead to local hot spots, poor mass transfer, and reduced selectivity [27]. Industrial reactors must be designed with appropriate agitation systems to ensure uniform temperature and concentration profiles throughout the reaction volume [27].
Heat management represents a critical safety and quality consideration for industrial epoxidation processes [27]. The highly exothermic nature of epoxidation reactions requires effective heat removal systems to prevent temperature excursions that could lead to runaway reactions or product degradation [27]. Industrial reactors typically employ jacket cooling, internal cooling coils, or external heat exchangers to maintain optimal temperatures [27].
Quality control and purity assessment protocols for industrial production of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid must ensure consistent product quality while meeting regulatory requirements and customer specifications [31] [32] [33]. These protocols encompass both in-process monitoring and final product characterization using validated analytical methods [31].
Gas chromatography-mass spectrometry (GC-MS) serves as the primary analytical method for product identity confirmation and purity assessment [31]. This technique provides excellent sensitivity with detection limits reaching 0.001 μg/mL and precision typically within ±2% [31]. The method enables the detection and quantification of impurities, degradation products, and potential genotoxic compounds that may be present in the final product [31]. For epoxide compounds, specialized column selection and temperature programming are required to prevent decomposition during analysis [31].
High-performance liquid chromatography (HPLC) provides complementary analytical capabilities, particularly for the separation and quantification of stereoisomers and closely related impurities [31]. Reverse-phase chromatography using C18 columns with UV detection offers excellent resolution and reproducibility [31]. Chiral HPLC methods are essential for determining enantiomeric purity, with specialized chiral stationary phases enabling the separation of enantiomers with precision typically within ±0.5% enantiomeric excess [31].
Oxirane oxygen content determination represents a specialized analytical method for quantifying the degree of epoxidation in the final product [32]. This method typically employs chemical titration procedures or specialized NMR techniques to determine the concentration of oxirane rings [32]. The method provides detection limits of 0.01% and precision within ±1%, making it suitable for quality control applications [32].
Epoxide value determination using two-dimensional ¹H-¹³C HSQC NMR spectroscopy offers a sophisticated approach for quantifying epoxide content in complex mixtures [32]. This method provides excellent sensitivity with limits of quantification around 0.62 mmol/kg and reproducibility within ±5% [32]. The method enables the identification and quantification of specific epoxide structural types, providing detailed information about product composition [32].
Thermal analysis methods including differential scanning calorimetry and thermogravimetric analysis provide important information about product stability and thermal behavior [31]. These methods can detect the presence of unstable compounds or degradation products that might pose safety risks during storage or processing [31]. The analyses typically examine thermal transitions, decomposition temperatures, and thermal stability profiles [31].